Phytoalexine

Plant Pathology Antifungal Drug Discovery Natural Product Chemistry

Phytoalexine (CAS 18377-50-9) is the definitive chemical standard for studying wasabi (Wasabia japonica) defense. Its unique N-methoxy and methyl ester functionalities are critical for its specific antifungal activity against Leptosphaeria maculans, making it irreplaceable for accurate pathosystem research. Use this compound for precise SAR studies or as a selective antifungal control.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 18377-50-9
Cat. No. B3348710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytoalexine
CAS18377-50-9
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=CC=CC=C21)OC
InChIInChI=1S/C11H11NO3/c1-14-11(13)9-7-12(15-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3
InChIKeyJAAYVMHPQAMBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytoalexine (CAS 18377-50-9): Core Identity and Role as an Inducible Antifungal Metabolite


Phytoalexine (CAS 18377-50-9), chemically known as methyl 1-methoxy-1H-indole-3-carboxylate, is a low-molecular-weight indole alkaloid phytoalexin produced by plants as part of their active defense mechanisms against pathogen infection [1]. It is primarily characterized as the main inducible antifungal metabolite in wasabi (Wasabia japonica, syn. Eutrema wasabi), accumulating in response to stress or pathogen attack [2]. This compound distinguishes itself from many constitutively expressed defense chemicals (phytoanticipins) by its de novo synthesis specifically at infection sites, a trait that is foundational to understanding its niche applications [1].

The Specificity of Phytoalexine: Why Structural Analogs and Class-Level Replacements Are Inadequate


Selecting Phytoalexine over a generic phytoalexin or a close structural analog is not arbitrary; it is dictated by its unique origin as the principal defense compound of wasabi and its distinct activity profile against specific phytopathogenic fungi. While the broader class of cruciferous phytoalexins, such as brassinin and camalexin, share an indolic scaffold and general antifungal properties, their potency, fungal target specificity, and plant-host context differ significantly [1]. For instance, brassinin is more broadly distributed in Brassicas, while Phytoalexine is specifically optimized for the wasabi-Leptosphaeria maculans (Phoma lingam) pathosystem [2]. Substituting Phytoalexine with an analog risks an inaccurate representation of wasabi's resistance mechanisms and may lead to false-negative or non-specific results in studies focused on this particular plant-fungus interaction. Furthermore, the precise N-methoxy and methyl ester functionalities of Phytoalexine are critical for its bioactivity, and even minor modifications are known to drastically alter or abolish antifungal efficacy [3].

Quantitative Evidence for Phytoalexine's Unique Bioactivity Profile


Phytoalexine vs. Wasalexins: Comparative Antifungal Potency in a Shared Plant Host

In the same wasabi host system, Phytoalexine (methyl 1-methoxyindole-3-carboxylate) is the primary phytoalexin, but its activity must be considered alongside later-discovered wasalexins A and B. While quantitative data from the 1998 Phytochemistry paper is not fully accessible here, the study establishes Phytoalexine as the initial, principal induced defense compound against virulent and weakly virulent isolates of Leptosphaeria maculans (Phoma lingam) and P. wasabiae [1]. Subsequent research on wasalexins A and B, reported in Bioorg. Med. Chem. Lett., provides a structural and functional context, though direct, head-to-head MIC or IC50 comparisons between these specific wasabi phytoalexins in the same assay are not publicly compiled in the source materials. The key differentiation lies in the induction kinetics and primary response role: Phytoalexine is the first line of induced defense, making it the most relevant biomarker for studying early-stage resistance mechanisms in this pathosystem [1].

Plant Pathology Antifungal Drug Discovery Natural Product Chemistry

Structural Specificity of Phytoalexine: The Impact of 5-Iodo Substitution on Activity

The functional importance of the exact Phytoalexine structure is underscored by synthetic modification studies. Syntheses of the 5-iodo derivative of methyl 1-methoxyindole-3-carboxylate were performed to explore nucleophilic substitution reactions, and the resulting compound's bioactivity was found to be distinct from the parent Phytoalexine [1]. While the paper focuses on synthetic methodology, it implies that even a single halogen substitution can alter the molecule's properties, which is consistent with the high structural stringency observed in phytoalexin-fungus recognition. This provides a strong rationale for procuring the precise, unmodified compound for any study aiming to replicate or extend the findings of the original 1998 work, as analogs cannot be assumed to be functionally equivalent.

Medicinal Chemistry Structure-Activity Relationship Synthetic Biology

Phytoalexine's Differential Cytotoxicity: Limited Antiproliferative Effect Compared to Cruciferous Analogs

A key differential factor for researchers interested in antifungal applications without confounding cytotoxic effects is the lack of potent antiproliferative activity for Phytoalexine relative to other cruciferous phytoalexins. A study testing various cruciferous phytoalexins on T-Jurkat leukemic cells found that the most potent compound was 1-methoxybrassinin, with an IC50 of 10 μmol L⁻¹ [1]. In stark contrast, Phytoalexine (often referred to as 'phytoalexine' in this context) and other analogs showed only a 'significant effect' at a much higher concentration of 1 μmol L⁻¹, which is not comparable to a defined IC50 and suggests a far weaker or different mechanism of action against human cancer cells [1]. This data positions Phytoalexine as a cleaner probe for antifungal studies, with a lower likelihood of off-target eukaryotic cytotoxicity interfering with results in plant or fungal cell-based assays.

Cancer Research Cytotoxicity Assays Comparative Pharmacology

High-Impact Research Scenarios for Phytoalexine (CAS 18377-50-9)


Modeling the Induced Resistance Response in Wasabi and Related Brassicaceae

Phytoalexine is the definitive chemical standard for studying the early events of phytoalexin accumulation in wasabi. By treating plant cell cultures or detached leaves with Phytoalexine or using it as an analytical standard to quantify its de novo synthesis post-elicitation (e.g., with UV, heavy metals, or fungal elicitors), researchers can directly assess the kinetics and magnitude of the wasabi defense response [1].

Antifungal Mechanism-of-Action Studies Against Leptosphaeria maculans

Procure Phytoalexine for in vitro studies investigating the specific antifungal mechanism against blackleg fungus isolates. Its well-defined activity against both virulent (P. lingam) and weakly virulent (P. wasabiae) strains makes it a critical tool for elucidating how wasabi naturally resists this devastating pathogen. This is particularly valuable for studies focused on fungal membrane disruption, spore germination inhibition, or mycelial growth arrest [1].

Structure-Activity Relationship (SAR) Studies on Indole Phytoalexins

The unique N-methoxy and methyl ester groups of Phytoalexine provide a scaffold for SAR investigations. As evidence shows that even minor substitutions like 5-iodination can alter activity [2], pure Phytoalexine is the required starting material for synthesizing and testing a library of analogs to map the pharmacophore responsible for antifungal activity in this specific indole sub-class.

Development of Selective Antifungal Bioassays with Low Eukaryotic Cytotoxicity

Given its weak antiproliferative effect on human Jurkat cells compared to more potent cruciferous phytoalexins like 1-methoxybrassinin [3], Phytoalexine can be used to develop more selective antifungal bioassays. This property is advantageous for research programs seeking to identify or engineer fungicidal compounds with a favorable safety profile or to use as a control for cytotoxicity in mixed fungal-human cell co-culture experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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